ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

tubulin polymerization chiral discrimination microtubule assembly

Ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate (CAS 83269-10-7) is a 1,2-dihydropyrido[3,4-b]pyrazine (1-deaza-7,8-dihydropteridine) that functions as a synthetic, colchicine-site antimitotic agent. It is widely referenced in the literature as the racemate NSC 370147, with the pharmacologically active S-(−)-enantiomer designated CI-980 (NSC 613862; mivobulin) and the less active R-(+)-enantiomer designated NSC 613863.

Molecular Formula C17H19N5O2
Molecular Weight 325.4 g/mol
CAS No. 83269-10-7
Cat. No. B1195216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate
CAS83269-10-7
Synonymsethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazin-7-carbamate
NSC 350386
NSC 350386, (S)-isomer
NSC 370147
NSC 613862
NSC 613863
NSC-350386
NSC-370147
NSC-613862
NSC-613863
Molecular FormulaC17H19N5O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N
InChIInChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)
InChIKeyXXBDOTXPQDVHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate (CAS 83269-10-7): Procurement-Relevant Identity and Class Assignment


Ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate (CAS 83269-10-7) is a 1,2-dihydropyrido[3,4-b]pyrazine (1-deaza-7,8-dihydropteridine) that functions as a synthetic, colchicine-site antimitotic agent [1]. It is widely referenced in the literature as the racemate NSC 370147, with the pharmacologically active S-(−)-enantiomer designated CI-980 (NSC 613862; mivobulin) and the less active R-(+)-enantiomer designated NSC 613863 [2]. The compound inhibits tubulin polymerization by binding competitively at the colchicine-binding site of tubulin, arrests cells in mitosis, and has demonstrated both in vitro and in vivo antitumor activity [1][3].

Why Generic Substitution Fails for Ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate (CAS 83269-10-7)


The antimitotic activity of this compound is exquisitely dependent on stereochemistry at the C2 chiral center, with the S-(−)-enantiomer (CI-980) exhibiting 3- to 17-fold greater potency than the R-(+)-enantiomer (NSC 613863) across tubulin polymerization, cellular microtubule disruption, and mitotic arrest assays [1]. Simple achiral or demethylated analogs (C179, NSC 337238) lose up to 50-fold in tubulin-binding affinity and show negligible GTPase induction [2]. Furthermore, the racemic mixture (NSC 370147) and the S-enantiomer retain full activity against multidrug-resistant (MDR) cell lines that are cross-resistant to vincristine—a property not shared by vinca alkaloids or colchicine [3]. These steep stereochemical and structural activity cliffs mean that interchange with non-chiral or racemic, uncharacterized sources without verified enantiomeric excess will produce unpredictable, and likely inactive, biological results.

Product-Specific Quantitative Evidence Guide for Ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate (CAS 83269-10-7)


Enantiomer-Specific Tubulin Polymerization Inhibition: S-Isomer (CI-980) Is 3- to 4-Fold More Potent Than R-Isomer

In a direct head-to-head comparison using purified tubulin or tubulin plus microtubule-associated proteins, the S-(−)-enantiomer (CI-980, NSC 613862) inhibited microtubule assembly with a half-inhibitory concentration (IC50) of 0.4–0.7 µM, whereas the R-(+)-enantiomer (NSC 613863) required an IC50 of 1.6–2.1 µM [1]. This represents an approximately 3- to 4-fold difference in potency arising solely from chirality at the C2 position.

tubulin polymerization chiral discrimination microtubule assembly

Cellular Microtubule Disruption: S-Isomer Is 17-Fold More Potent Than R-Isomer and >150-Fold More Potent Than Colchicine in PtK2 Cells

When tested in intact epithelial PtK2 cells by indirect immunofluorescence and quantitative ELISA of cytoskeletal tubulin, the S-enantiomer disrupted cytoplasmic microtubules with an IC50 of 6 nM, compared to 100 nM for the R-enantiomer and 1,000 nM (1 µM) for colchicine [1]. Near-maximal effect required 20 nM S-isomer versus 500–700 nM R-isomer. This represents a 17-fold advantage over the R-enantiomer and a >150-fold advantage over colchicine.

cellular microtubule disruption immunofluorescence cytoskeletal tubulin

Mitotic Arrest Potency: 1 nM S-Enantiomer Induces Mitotic Arrest in Leukemic Cells vs 25 nM for R-Enantiomer

In human (U937, HL60) and murine (EL4) leukemia cell lines, treatment with 1 nM S-enantiomer (CI-980) for 8 hours was sufficient to induce mitotic arrest, whereas the R-enantiomer required 25 nM to achieve the same effect [1]. In PtK2 cells, arrest required 5 nM S-isomer vs 50 nM R-isomer after 24 hours. The inhibition of cell division was irreversible in leukemic cells treated with either enantiomer.

mitotic arrest cell cycle leukemia

Retained Activity Against Multidrug-Resistant (MDR) Cell Lines: NSC 370147 Is Active Where Vincristine Fails

NSC 370147 (the racemate encompassing both enantiomers) was tested against murine leukemia sublines resistant to standard chemotherapeutics. It retained full activity against P388 sublines resistant to Adriamycin (doxorubicin), amsacrine, vincristine, melphalan, cisplatin, methotrexate, and CI-920 [1]. By contrast, vincristine—a clinically used mitotic inhibitor—is effluxed by P-glycoprotein and loses activity against MDR lines. Only the 1-β-D-arabinofuranosylcytosine (ara-C)-resistant subline showed any cross-resistance to NSC 370147 [1]. This profile positions the compound as active where vincristine cannot be used.

multidrug resistance P388 leukemia vincristine cross-resistance

Structure–Activity Relationship at C2 Position: The Chiral Methyl Group Is Essential for High-Affinity Tubulin Binding and GTPase Induction

Barbier et al. (1995) compared three analogs modified at C2. The demethylated hydrogenated analog NSC 330770 (closest to the S-isomer scaffold but lacking the C2 methyl) showed a tubulin binding affinity of Ka = (3.30 ± 0.56) × 10⁶ M⁻¹ and inhibited polymerization with an IC50 of ~2 µM, with GTPase activity present [1]. By contrast, the C2-demethylated analog NSC 337238 (Ka = 2.62 × 10⁵ M⁻¹, IC50 = 14 µM) and the achiral methylated dehydrogenated analog C179 (Ka = 2.29 × 10⁴ M⁻¹, IC50 = 100 µM) showed dramatic losses in affinity and no GTPase induction [1]. The S-enantiomer itself binds with Ka = (4.1 ± 0.9) × 10⁶ M⁻¹ [2], confirming that the chiral C2-methyl in the S-configuration and the dihydro-pyrazine ring are jointly required for optimal tubulin engagement.

structure-activity relationship C2 modification tubulin binding affinity

Practical Procurement Advantages: NSC 370147 Offers Superior Water Solubility and Synthetic Accessibility Over Related 1-Deaza-7,8-dihydropteridines

In comparative studies of four 1-deaza-7,8-dihydropteridine analogs, Bowdon et al. (1987) noted that NSC 370147 was selected for further development specifically because 'it is easier to synthesize and is more stable than some of the other compounds of this type and because its greater solubility in water facilitates its formulation for therapeutic administration' [1]. While quantitative aqueous solubility values were not reported in this comparative study, the qualitative selection by the NCI screening program itself provides a practical procurement signal: among structurally related antimitotic pyrido[3,4-b]pyrazines, this scaffold was prioritized for solubility and synthetic tractability.

water solubility synthetic accessibility formulation chemical stability

Best Research and Industrial Application Scenarios for Ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate (CAS 83269-10-7)


Chiral Probe for Tubulin Colchicine-Site Pharmacology Studies

The >17-fold potency differential between S- and R-enantiomers in cellular microtubule disruption (6 nM vs 100 nM) and the 25-fold difference in mitotic arrest induction (1 nM vs 25 nM) make this compound an ideal chiral probe pair for studying stereochemical determinants of colchicine-site ligand binding [1]. Researchers can use the enantiomeric pair (NSC 613862 vs NSC 613863) to dissect binding-site topology, tubulin conformational changes, and GTPase activation in a stereochemically controlled manner [1][2].

Multidrug Resistance (MDR) Reversal and Combination Chemotherapy Research

Because NSC 370147 retains full activity against vincristine-resistant, Adriamycin-resistant, and other MDR P388 sublines, it serves as a critical positive control or lead scaffold for MDR-reversal studies [3]. Its demonstrated synergy with vincristine in killing L1210 cells and in prolonging survival of P388-bearing mice further supports its use in combination-therapy design experiments [4].

High-Potency Cellular Antimitotic Agent for In Vitro Cell Cycle Analysis

With mitotic arrest achieved at 1 nM in leukemic cells and 5 nM in PtK2 cells, the S-enantiomer (CI-980) is among the most potent cellular microtubule inhibitors reported. It can be deployed at low nanomolar concentrations (5–50 nM) to synchronize cell populations in mitosis for cell cycle studies, with the advantage that its effects are partially reversible in non-leukemic cells upon drug washout [1].

Reference Standard for Chiral Purity Assessment in Tubulin Inhibitor Discovery

Given the steep SAR at C2 documented by Barbier et al. (1995), where demethylation or dehydrogenation reduces binding affinity by up to 180-fold [2], this compound serves as a benchmark for assessing chiral integrity and C2-substituent contributions in novel tubulin inhibitor candidates. The well-characterized enantiomers provide a calibration set for tubulin polymerization assays and competitive binding studies [2][5].

Quote Request

Request a Quote for ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.